2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Description
Properties
Molecular Formula |
C17H24BNO3 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H24BNO3/c1-12-11-13(19-10-6-7-15(19)20)8-9-14(12)18-21-16(2,3)17(4,5)22-18/h8-9,11H,6-7,10H2,1-5H3 |
InChI Key |
SZWXUASWWIVXJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves two key stages:
- Introduction of the 2-oxo-1-pyrrolidinyl group onto a methyl-substituted phenylboronic acid derivative.
- Conversion of the boronic acid moiety into its pinacol ester form to enhance stability and utility in cross-coupling reactions.
This compound is generally prepared by first synthesizing the corresponding boronic acid intermediate, followed by esterification with pinacol under controlled conditions.
Synthesis of the Boronic Acid Intermediate
The preparation often starts from a suitable methyl-substituted aryl halide or boronic acid derivative that bears the pyrrolidinone substituent at the para position relative to the boronic acid group. The pyrrolidinone group (2-oxo-1-pyrrolidinyl) can be introduced via nucleophilic substitution or amide bond formation reactions, depending on the starting materials.
A typical approach includes:
- Starting from 2-methyl-4-bromophenylboronic acid or its ester.
- Performing a palladium-catalyzed coupling or nucleophilic substitution with a pyrrolidinone derivative to install the 2-oxo-1-pyrrolidinyl group.
This step requires careful control of reaction conditions to avoid decomposition of the boronic acid functionality.
Esterification to Pinacol Ester
After obtaining the boronic acid intermediate, the next step is esterification with pinacol to form the pinacol ester. This reaction is usually conducted by:
- Reacting the boronic acid with pinacol in an anhydrous organic solvent such as toluene.
- Heating the mixture to reflux to facilitate ester formation.
- Removal of water formed during the reaction, often using azeotropic distillation or molecular sieves, to drive the equilibrium toward ester formation.
This esterification stabilizes the boronic acid moiety, making the compound more amenable to subsequent synthetic transformations.
Representative Reaction Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidinone group installation | Palladium catalyst (e.g., Pd(PPh3)4), base (K2CO3), solvent (dioxane), 60-80°C, inert atmosphere | 60-85 | Requires anhydrous and inert conditions |
| Boronic acid pinacol ester formation | Pinacol, toluene, reflux, removal of water by azeotropic distillation | 70-90 | Mild conditions to prevent decomposition |
Advanced Synthetic Techniques and Catalysis
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is widely used to form C-C bonds involving boronic acid pinacol esters. For this compound, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes are employed to couple aryl halides bearing the pyrrolidinone moiety with boronic acid pinacol esters.
- The reaction typically uses bases like potassium carbonate or potassium acetate.
- Solvents include 1,4-dioxane, toluene, or mixtures with water.
- Reaction temperatures range from 60 to 100 °C.
These conditions provide high yields and selectivity for the desired product.
Alternative Catalytic Systems
Recent research has explored cobalt-catalyzed Suzuki-Miyaura cross-coupling as a milder and potentially more sustainable alternative to palladium catalysis. Alkoxide bases such as potassium tert-butoxide have been identified as effective promoters in these systems, enabling coupling of aryl boronic acid pinacol esters activated by n-butyllithium or other mild bases.
Mechanistic Insights and Speciation Control
Controlling the speciation of boronic acids and esters in solution is critical for efficient synthesis. Studies have shown that:
- The equilibrium between boronic acids, boronic esters, and boric acid derivatives can be manipulated by adjusting base strength, water content, and temperature.
- Chemoselective synthesis of boronic acid pinacol esters can be achieved by controlling these equilibria, improving yields and selectivity.
- Palladium catalysts facilitate the formation of new C=C bonds via cross-coupling, with pinacol acting as a stoichiometric transfer agent in iterative bond-forming sequences.
These insights are essential for optimizing preparation methods for complex boronic acid pinacol esters like this compound.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Catalysts/Bases | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Palladium-catalyzed coupling | 2-Methyl-4-bromophenylboronic acid + pyrrolidinone derivative | Pd(PPh3)4, K2CO3 or KOAc | 60-80 °C, inert atmosphere | 60-85 | Common, high-yielding, scalable |
| Boronic acid esterification | Boronic acid intermediate + pinacol | None or mild acid/base | Reflux in toluene, azeotropic distillation | 70-90 | Stabilizes boronic acid, facilitates handling |
| Cobalt-catalyzed cross-coupling (alternative) | Aryl boronic acid pinacol esters + aryl halides | Co-NHC or Co-Schiff base, KOtBu | Mild base, moderate temperature | 40-70 | Emerging method, milder conditions |
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with other molecules. This is primarily due to the boronic acid group’s affinity for diols and other nucleophiles. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Structural Analogs and Similarity
The compound shares structural similarities with other phenylboronic acid pinacol esters, differing primarily in the substituents on the phenyl ring. Key analogs include:
| Compound Name | CAS Number | Structural Similarity | Key Substituents |
|---|---|---|---|
| 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester | 1374263-57-6 | 0.88 | 4-Acetylpiperazinyl |
| 2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | 1409999-54-7 | 0.88 | 2-Methylpropanamide |
| 4-Oxo-4-((4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid | 1218791-38-8 | 0.88 | Oxobutanoic acid |
| 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester | 2096340-29-1 | N/A | Fluoro, methylpiperazinyl |
Key Observations :
- Analogs with piperazinyl or piperidinyl groups (e.g., 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester) demonstrate improved solubility in polar solvents due to their basic nitrogen atoms, whereas the 2-oxopyrrolidinyl group may reduce basicity while increasing steric bulk .
Solubility Profiles
Phenylboronic acid pinacol esters generally exhibit superior solubility in organic solvents compared to the parent acid. The solubility trends for the target compound can be extrapolated from studies on related esters:
| Solvent | Phenylboronic Acid | Pinacol Ester | Azaester |
|---|---|---|---|
| Chloroform | Moderate | Very High | Very High |
| Acetone | High | High | Moderate |
| Dipropyl Ether | High | High | Low |
| Methylcyclohexane | Very Low | Low | Very Low |
Notes:
- The pinacol ester's solubility is less solvent-dependent than the azaester, which shows significant variability (e.g., high in chloroform but low in hydrocarbons) .
- The 2-methyl and 2-oxopyrrolidinyl substituents in the target compound likely enhance solubility in polar aprotic solvents (e.g., acetone) due to increased polarity, while maintaining moderate solubility in hydrocarbons .
Drug Delivery Systems :
- Phenylboronic acid pinacol esters are widely used in reactive oxygen species (ROS)-responsive materials. For example, HPAP-modified cyclodextrin nanoparticles release antibiotics like moxifloxacin upon H₂O₂ exposure .
- The 2-oxopyrrolidinyl group in the target compound could enable pH- or enzyme-responsive behavior, as pyrrolidinone derivatives are known to interact with biological targets (e.g., proteases) .
Fluorescent Probes :
- Analogous compounds, such as Mito-Bor, utilize boronic esters as H₂O₂-sensitive units in mitochondrial-targeted probes. The target compound’s lactam ring may modulate electron transfer processes, altering fluorescence properties .
Polymer Functionalization :
- Pinacol esters are incorporated into ROS-responsive polymers for controlled drug release. The steric bulk of the 2-oxopyrrolidinyl group may slow degradation kinetics compared to smaller substituents (e.g., methyl or fluoro) .
Biological Activity
2-Methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is an organoboron compound notable for its unique structural features, including a phenyl ring substituted with a pyrrolidinyl ketone and a boronic acid moiety. This compound, with the molecular formula and a molecular weight of approximately 301.2 g/mol, has garnered interest in pharmaceutical chemistry due to its potential in synthesizing biologically active compounds and its role in various chemical reactions.
The compound appears as a white to yellow solid with a melting point around 478 °C, indicating stability at elevated temperatures. Its solubility characteristics, particularly in organic solvents, are essential for its application in drug development and synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.2 g/mol |
| Melting Point | 478 °C |
| Appearance | White to yellow solid |
Biological Activity
While specific biological activities of this compound are not extensively documented, boronic acids generally exhibit a range of biological activities. These include:
- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site.
- Anticancer Properties : Some boron-containing compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth.
- Drug Delivery Systems : Due to their ability to form complexes with various biomolecules, boronic acids are being explored for use in targeted drug delivery systems.
Case Studies and Research Findings
Research into related compounds has provided insights into the potential biological activities of boronic acid derivatives:
- Anticancer Activity : A study on phenylboronic acid derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The presence of the pyrrolidinyl moiety may enhance this activity by improving cellular uptake or modifying interaction with biological targets.
- Enzyme Inhibition Studies : Boronic acids have been shown to effectively inhibit proteasome activity, which is critical for maintaining cellular protein homeostasis. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells.
- Solubility and Bioavailability : A study highlighted that pinacol esters of phenylboronic acids exhibited better solubility compared to their parent acids across various organic solvents, which may enhance their bioavailability when administered as drugs.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of structural features that may impart distinct reactivity patterns compared to other boronic acids. Below is a comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Cyanophenylboronic Acid | Contains a cyano group, enhancing reactivity. | |
| 4-(Dimethylamino)phenylboronic Acid | Features a dimethylamino group for improved solubility. | |
| 4-(Trifluoromethyl)phenylboronic Acid | Increased lipophilicity may enhance bioactivity. |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-methyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, the boronic ester functional group is sensitive to hydrolysis, necessitating anhydrous conditions and inert atmospheres. Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization improves yield and purity. The methoxy analog’s synthesis (similar structure) highlights the importance of stepwise protection/deprotection of reactive groups .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the presence of the boronic ester and pyrrolidinyl moieties.
- HPLC (with UV detection) to assess purity (>95% recommended for reproducibility).
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation.
- FTIR to verify functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .
Q. What are the primary reactivity patterns of this boronic ester in cross-coupling reactions?
- Methodological Answer : The compound participates in Suzuki-Miyaura couplings with aryl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). Its reactivity is influenced by steric hindrance from the methyl and pyrrolidinyl groups, which may slow reaction kinetics. Pre-activation with bases like K₂CO₃ or CsF enhances coupling efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. To address this:
- Reproduce experiments under standardized protocols (e.g., ISO guidelines).
- Validate target interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Perform SAR studies on analogs (e.g., replacing the pyrrolidinyl group) to isolate structural determinants of activity .
Q. What strategies mitigate instability of the boronic ester in aqueous media during biological assays?
- Methodological Answer : Use stabilizing agents like diols (e.g., pinacol) or buffered solutions (pH 7.4) to reduce hydrolysis. Encapsulation in liposomes or polymeric nanoparticles can prolong stability in physiological environments. Real-time monitoring via ¹¹B NMR or fluorescence quenching assays helps track degradation .
Q. How can this compound be utilized in designing molecular probes for diol-containing biomolecules?
- Methodological Answer : The boronic ester’s reversible binding to diols (e.g., saccharides) enables applications in glucose sensing or glycoprotein detection. Conjugate the compound to fluorophores (e.g., dansyl) or biotin for visualization or pull-down assays. Competitive binding studies with excess sorbitol validate specificity .
Q. What computational methods support the prediction of its binding modes with enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) model interactions with diol-binding pockets. QM/MM calculations assess the energy profile of boronate ester formation. Validate predictions with mutagenesis (e.g., alanine scanning of catalytic residues) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its catalytic efficiency in cross-coupling reactions?
- Analysis : Divergent results may stem from:
- Catalyst loading : Lower Pd concentrations (<1 mol%) reduce side reactions but prolong reaction times.
- Solvent effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene) alter transition-state stabilization.
- Substrate electronic effects : Electron-deficient aryl halides react faster but may compete with boronic ester decomposition. Systematic DOE (design of experiments) optimizes parameters .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) to prevent skin/eye contact (linked to irritation in analogs) .
- Store under nitrogen at 2–8°C to prevent moisture-induced degradation.
- Dispose via licensed hazardous waste services, adhering to EPA/OSHA regulations .
Research Applications Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
